N-(2-Oxooxetan-3-yl)benzenesulfonamide
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Overview
Description
N-(2-Oxooxetan-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a benzenesulfonamide group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxooxetan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate oxetane derivative. One common method is the reaction of benzenesulfonyl chloride with 3-hydroxy-2-oxetanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxooxetan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzenesulfonamides .
Scientific Research Applications
N-(2-Oxooxetan-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxooxetan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxetane ring can also participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: A related compound with additional functional groups that confer different properties.
Uniqueness
N-(2-Oxooxetan-3-yl)benzenesulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61997-55-5 |
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Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
N-(2-oxooxetan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c11-9-8(6-14-9)10-15(12,13)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
HWPZNOHDNCCNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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